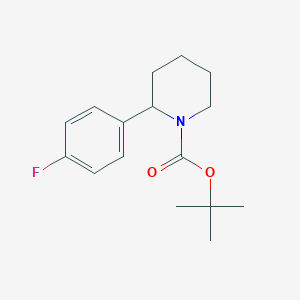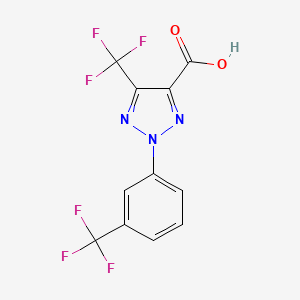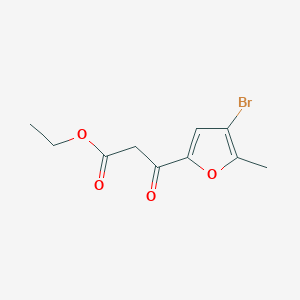
Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is an organic compound featuring a furan ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination of 5-methylfuran: The starting material, 5-methylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylfuran.
Esterification: The brominated furan is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The furan ring can be oxidized to yield various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted furans with different functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: Lacks the bromine atom, leading to different reactivity.
Ethyl 3-(4-chloro-5-methylfuran-2-yl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-3-14-10(13)5-8(12)9-4-7(11)6(2)15-9/h4H,3,5H2,1-2H3 |
Clave InChI |
XZHGPGIIOUYAOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=C(O1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


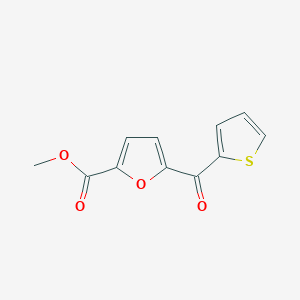
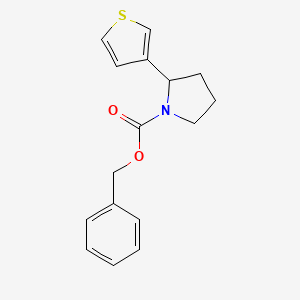
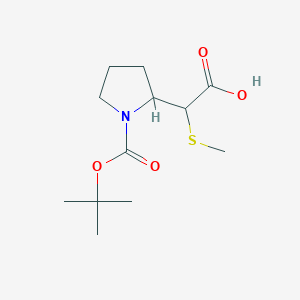

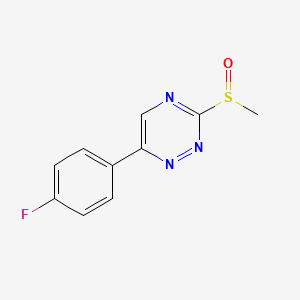
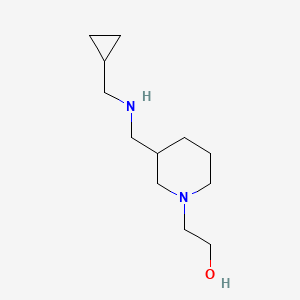
![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)



